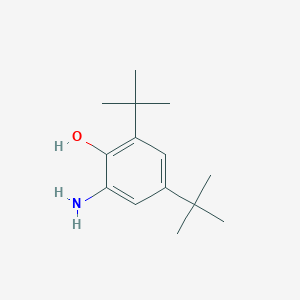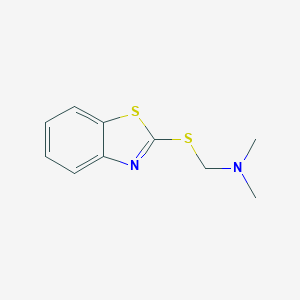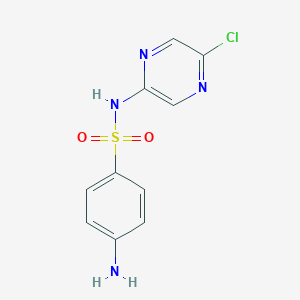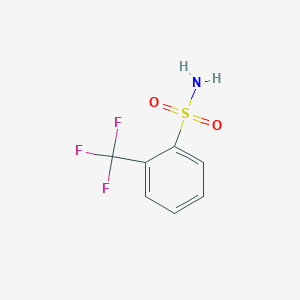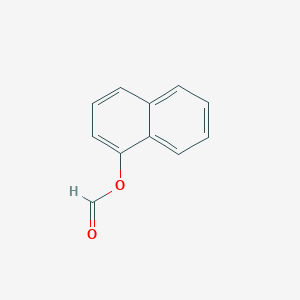
1-Naphthyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthyl formate is an organic compound with the chemical formula C12H10O2. It is a colorless to pale yellow liquid that is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Naphthyl formate is not well understood. However, it is believed to react with various organic compounds through a process called esterification. This reaction involves the formation of a covalent bond between the 1-Naphthyl formate molecule and the organic compound, resulting in the formation of an ester.
Efectos Bioquímicos Y Fisiológicos
1-Naphthyl formate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Naphthyl formate in laboratory experiments is its ability to react with various organic compounds, making it a versatile reagent in organic synthesis. It is also relatively easy to synthesize and has a low toxicity, making it a safe reagent to handle. However, one limitation of using 1-Naphthyl formate is its tendency to react with moisture, which can affect the yield of the reaction.
Direcciones Futuras
There are many potential future directions for research on 1-Naphthyl formate. One area of research could be the development of new synthesis methods to improve the yield and purity of the compound. Another area of research could be the investigation of its potential applications in the synthesis of new organic compounds with pharmaceutical or agrochemical properties. Additionally, the biochemical and physiological effects of 1-Naphthyl formate could be further studied to determine its safety and potential health benefits.
Métodos De Síntesis
1-Naphthyl formate can be synthesized through the reaction of naphthalene with formic acid in the presence of a catalyst. The reaction is exothermic and requires careful monitoring of temperature and pressure. The yield of the reaction can be improved by using a higher concentration of formic acid and a higher reaction temperature.
Aplicaciones Científicas De Investigación
1-Naphthyl formate has been widely used in scientific research due to its ability to react with various organic compounds. It is commonly used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other organic compounds, such as 1-naphthol and naphthylamine.
Propiedades
Número CAS |
1988-19-8 |
|---|---|
Nombre del producto |
1-Naphthyl formate |
Fórmula molecular |
C11H8O2 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
naphthalen-1-yl formate |
InChI |
InChI=1S/C11H8O2/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H |
Clave InChI |
JVZGDJJGLDKFRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC=O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OC=O |
Sinónimos |
1-Naphthalenol,formate(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



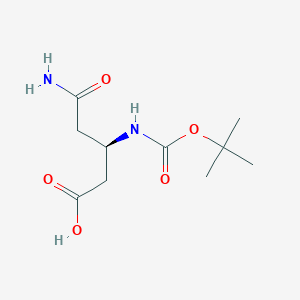
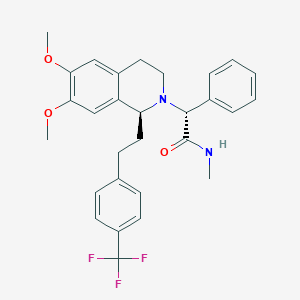
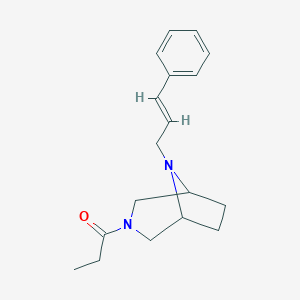
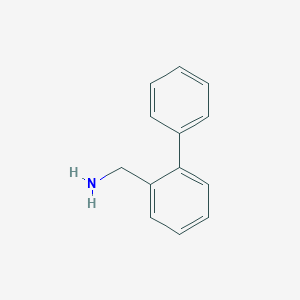
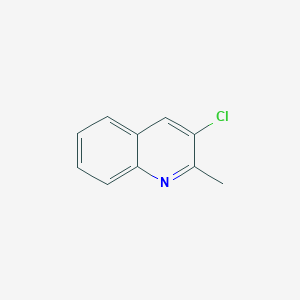
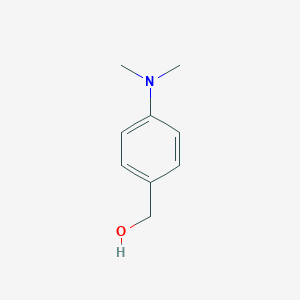
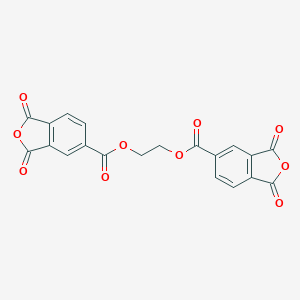
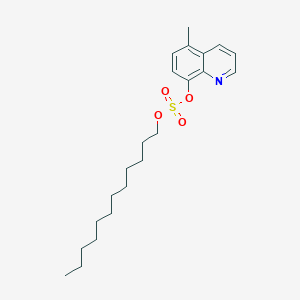
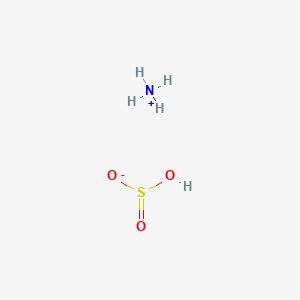
![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
